6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method involves the acylation of a dihydropyran derivative with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and environmentally benign solvents can also be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 6-(4-methylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Uniqueness
The presence of the bromine atom in 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
6-(4-bromobenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4/c1-15(2)12(21-14(20)16(3,4)13(15)19)11(18)9-5-7-10(17)8-6-9/h5-8,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQIHICPWTSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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